

# A Comprehensive Technical Guide on the Thermodynamic Properties of La<sub>2</sub>Ni<sub>7</sub> Formation

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## Compound of Interest

Compound Name: Lanthanum--nickel (2/7)

Cat. No.: B15484396

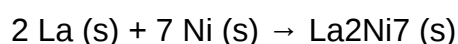
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This technical guide provides an in-depth overview of the thermodynamic properties associated with the formation of the intermetallic compound La<sub>2</sub>Ni<sub>7</sub>. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of the material's stability and energetics. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the workflow for determining these properties.

## Thermodynamic Data for La<sub>2</sub>Ni<sub>7</sub> Formation

The thermodynamic stability of an intermetallic compound is fundamentally described by its standard enthalpy of formation ( $\Delta H_f^\circ$ ), standard entropy of formation ( $\Delta S_f^\circ$ ), and standard Gibbs free energy of formation ( $\Delta G_f^\circ$ ). These values dictate the spontaneity of the compound's formation from its constituent elements and its stability relative to other phases.

The formation of La<sub>2</sub>Ni<sub>7</sub> from its pure elements can be represented by the following reaction:



Quantitative thermodynamic data for this reaction, obtained from computational and assessed sources, are summarized below.

Table 1: Calculated Enthalpy of Formation for La<sub>2</sub>Ni<sub>7</sub>

Compound	Method	Enthalpy of Formation ( $\Delta H_f^\circ$ ) per mole of atoms (kJ/mol)	Enthalpy of Formation ( $\Delta H_f^\circ$ ) per mole of formula unit (kJ/mol)	Reference
La <sub>2</sub> Ni <sub>7</sub>	Density Functional Theory (DFT)	-33.0	-297.0	[Calculations by Paul-Boncour et al. (2020)]

Table 2: Assessed Thermodynamic Properties of La<sub>2</sub>Ni<sub>7</sub> Formation at 298.15 K from CALPHAD

Property	Symbol	Value per mole of formula unit	Units
Enthalpy of Formation	$\Delta H_f^\circ$	-295,380	J/mol
Entropy of Formation	$\Delta S_f^\circ$	-10.85	J/(mol·K)
Gibbs Free Energy of Formation	$\Delta G_f^\circ$	-292,145	J/mol

Note: The values in Table 2 are derived from the Gibbs energy function for the La<sub>2</sub>Ni<sub>7</sub> phase as determined through the CALPHAD (Calculation of Phase Diagrams) method, which provides a self-consistent thermodynamic database for the La-Ni system.[\[1\]](#)

## Experimental and Computational Methodologies

The determination of thermodynamic properties for intermetallic compounds like La<sub>2</sub>Ni<sub>7</sub> involves a combination of experimental techniques and computational modeling.

### Experimental Protocols

#### 1. Calorimetry

Calorimetry is the primary experimental method for directly measuring the enthalpy of formation.<sup>[2]</sup>

- Direct Reaction Calorimetry:
  - Principle: This method measures the heat released or absorbed during the direct synthesis of the compound from its constituent elements inside a high-temperature calorimeter.<sup>[2]</sup>
  - Methodology:
    - High-purity lanthanum and nickel powders are precisely weighed in the stoichiometric ratio (2:7) and thoroughly mixed.
    - The mixture is pressed into a pellet.
    - The pellet is dropped from room temperature into the calorimeter, which is held at a high temperature (e.g., 1473 K) sufficient to initiate and complete the formation reaction.
    - The heat effect of the reaction is measured.
    - A separate experiment is conducted to measure the heat content of the formed  $\text{La}_2\text{Ni}_7$  compound by dropping it from room temperature to the calorimeter temperature.
    - The standard enthalpy of formation at 298.15 K is calculated by subtracting the heat content of the product from the heat of the formation reaction, according to Hess's law.<sup>[3]</sup>
- Solution Calorimetry:
  - Principle: This technique involves dissolving the intermetallic compound and its pure constituent elements in a suitable solvent (e.g., a molten metal like aluminum or tin) and measuring the respective heats of solution.<sup>[4][5]</sup>
  - Methodology:
    - Three separate experiments are performed:

- Dissolving a known mass of La<sub>2</sub>Ni<sub>7</sub> in the molten solvent and measuring the heat of solution ( $\Delta H_{\text{sol}}$ , La<sub>2</sub>Ni<sub>7</sub>).
- Dissolving a stoichiometric amount of pure lanthanum (2 moles) in the same solvent and measuring its heat of solution ( $\Delta H_{\text{sol}}$ , La).
- Dissolving a stoichiometric amount of pure nickel (7 moles) in the same solvent and measuring its heat of solution ( $\Delta H_{\text{sol}}$ , Ni).
- The enthalpy of formation is then calculated using the following thermochemical cycle:  
$$\Delta H_f^\circ(\text{La}_2\text{Ni}_7) = (2 * \Delta H_{\text{sol}}, \text{La} + 7 * \Delta H_{\text{sol}}, \text{Ni}) - \Delta H_{\text{sol}}, \text{La}_2\text{Ni}_7$$
[5]

## 2. Electromotive Force (EMF) Method

The EMF method is a powerful technique for determining the Gibbs free energy of formation, from which enthalpy and entropy can be derived.[6][7]

- Principle: A galvanic cell is constructed where the material of interest (La<sub>2</sub>Ni<sub>7</sub>) is one electrode, and the pure, more electropositive element (La) is the reference electrode. The measured EMF of the cell is directly related to the partial Gibbs free energy of lanthanum in the alloy.
- Methodology:
  - A concentration cell is assembled, which can be represented as: La (s) | Solid Electrolyte (e.g., CaF<sub>2</sub>-LaF<sub>3</sub>) | La<sub>2</sub>Ni<sub>7</sub>(s) + LaNi<sub>5</sub>(s) Note: The two-phase mixture (La<sub>2</sub>Ni<sub>7</sub> + LaNi<sub>5</sub>) is used to fix the chemical activity of lanthanum.
  - The cell is placed in a furnace, and the EMF (E) is measured over a range of temperatures.
  - The partial Gibbs free energy of La in the two-phase region is calculated using the Nernst equation:  $\Delta \tilde{G}_{\text{La}} = -nFE$  where 'n' is the number of electrons transferred (3 for La<sup>3+</sup>), and 'F' is the Faraday constant.
  - The Gibbs free energy of formation of La<sub>2</sub>Ni<sub>7</sub> can then be calculated by integrating the Gibbs-Duhem equation across the relevant phase fields of the La-Ni phase diagram.

- The entropy and enthalpy are determined from the temperature dependence of the EMF:  
 $\Delta \bar{S}_{La} = nF(dE/dT)$   $\Delta \bar{H}_{La} = -nF[E - T(dE/dT)]$

## Computational Protocol

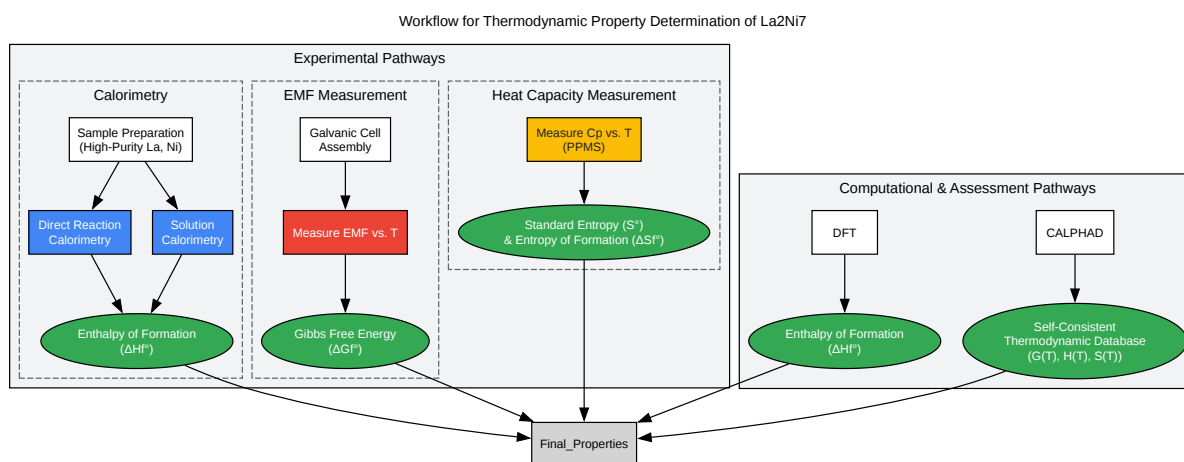
### Density Functional Theory (DFT)

DFT is a first-principles quantum mechanical modeling method used to calculate the total energy of a system, from which the enthalpy of formation can be derived.

- Principle: DFT calculations solve the many-body Schrödinger equation in an approximate way to determine the electronic structure and total energy of a crystal.
- Methodology:
  - The total energies of the bulk crystalline structures of La, Ni, and the La<sub>2</sub>Ni<sub>7</sub> intermetallic compound are calculated.
  - The enthalpy of formation (at 0 K) is then calculated as the difference between the total energy of the compound and the weighted sum of the total energies of its constituent elements:  $\Delta H_f(\text{La}_2\text{Ni}_7) = E_{\text{total}}(\text{La}_2\text{Ni}_7) - 2 * E_{\text{total}}(\text{La}) - 7 * E_{\text{total}}(\text{Ni})$

## Mandatory Visualization

The following diagrams illustrate the logical workflows for determining the thermodynamic properties of La<sub>2</sub>Ni<sub>7</sub> formation.



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Caption: Workflow for determining the thermodynamic properties of La<sub>2</sub>Ni<sub>7</sub> formation.

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